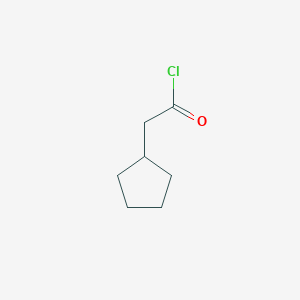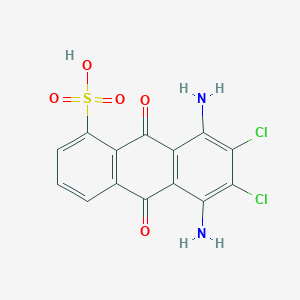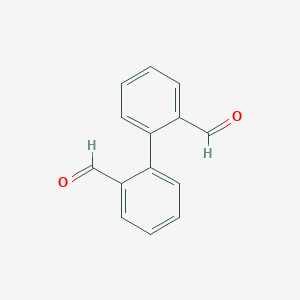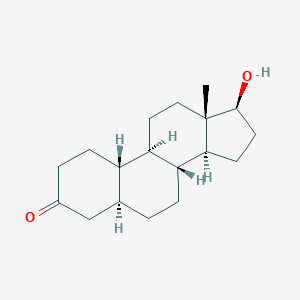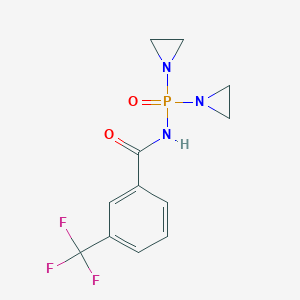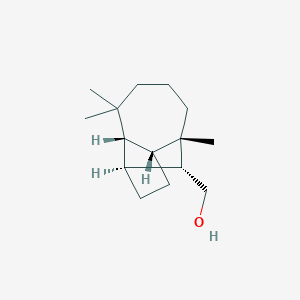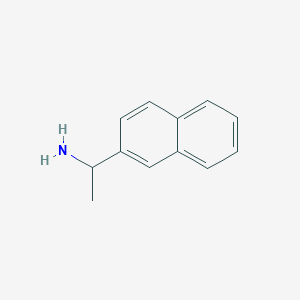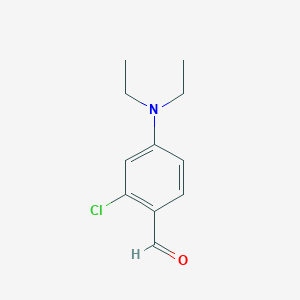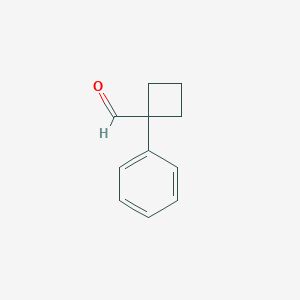
1-苯基环丁烷甲醛
描述
Synthesis Analysis
The synthesis of compounds similar to 1-Phenyl-cyclobutanecarbaldehyde involves various strategies. For example, gold-catalyzed cycloisomerizations have been utilized to prepare related structures, indicating the potential for gold-catalyzed methods in synthesizing such compounds (Kothandaraman et al., 2011). Additionally, reactions of 1-aryl-pyrazole-carbaldehydes have demonstrated the formation of complex structures through nucleophilic substitution and condensation processes, suggesting that similar reactivity could be applied to the synthesis of 1-Phenyl-cyclobutanecarbaldehyde (Orrego Hernandez et al., 2015).
Molecular Structure Analysis
The molecular structure of related cyclobutane compounds has been extensively studied, revealing insights into their conformation and bonding. For instance, 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane exhibits a puckered cyclobutane ring with cis-positioned substituents, hinting at the structural features that 1-Phenyl-cyclobutanecarbaldehyde might display (Dinçer et al., 2004).
Chemical Reactions and Properties
Cyclobutane compounds undergo a variety of chemical reactions due to their strained ring system. Photoreduction studies of cycloalkanecarbaldehydes have provided insight into their reactivity, including hydrogen abstraction and radical formation, which could be relevant to understanding the chemical behavior of 1-Phenyl-cyclobutanecarbaldehyde (Funke & Cerfontain, 1976).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds. While specific data on 1-Phenyl-cyclobutanecarbaldehyde is not readily available, studies on similar compounds can provide insights. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates offer valuable information on the physical properties of cyclobutane derivatives, suggesting that 1-Phenyl-cyclobutanecarbaldehyde would possess unique characteristics conducive to polymerization and materials science applications (Drujon et al., 1993).
Chemical Properties Analysis
The chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, including reactivity, stability, and functional group behavior, are influenced by its cyclobutane core and phenyl substitution. Research on cyclobutane derivatives indicates that these compounds exhibit a range of reactivities, such as cycloadditions and ring-opening reactions, which could be extrapolated to understand the chemical properties of 1-Phenyl-cyclobutanecarbaldehyde (Matsuo et al., 2008).
科学研究应用
结构分析和分子相互作用
环丁烷衍生物的结构构象和分子间相互作用,包括与 1-苯基环丁烷甲醛相似的化合物,一直是人们关注的课题。研究揭示了非平面构象,并强调了分子间 C-H⋯O 等相互作用,在某些衍生物中形成链状结构。这些结构见解有助于理解此类化合物的分子几何构型和潜在反应性 (Dinçer 等人,2007 年),(Dinçer 等人,2004 年).
有机化学中的合成和反应性
1-苯基环丁烷甲醛及其衍生物在复杂有机分子的合成中至关重要。例如,某些环丁烷取代的席夫碱配体已从相关的环丁烷衍生物开始合成。这些配体反过来又与诸如 Co(II)、Cu(II) 和 Ni(II) 等金属形成配合物,表明该化合物在创建多方面的化学结构和配位化学中的潜在应用中的作用 (Cukurovalı 等人,2000 年).
在材料科学中的应用
1-苯基环丁烷甲醛衍生物的分子结构和反应性在材料科学中也具有相关性。涉及某些环丁烷衍生物的光反应性质的研究已被用于创建高荧光染料。这些染料由于其亮度和荧光特性,可能在传感应用和材料科学中具有重要意义 (Wrona-Piotrowicz 等人,2022 年).
催化和合成应用
环丁烷衍生物已被用于催化过程,例如苯乙烯氧化物异构化为苯乙醛,展示了它们在精细化学合成和催化转化中的潜力。这些化合物的性质,特别是在晶体尺寸和孔结构方面,可以显着影响它们的催化性能,为定制催化剂设计开辟了途径 (Zhang 等人,2017 年).
作用机制
1-Phenylcyclobutanecarbaldehyde, also known as Cyclobutanecarboxaldehyde, 1-phenyl- or 1-Phenyl-cyclobutanecarbaldehyde, is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 The understanding of its mechanism of action is still under investigation
Target of Action
The primary targets of 1-Phenylcyclobutanecarbaldehyde are currently unknown. The identification of a compound’s targets is a crucial step in drug discovery and can be approached by direct biochemical methods, genetic interactions, or computational inference .
Mode of Action
The mode of action of 1-Phenylcyclobutanecarbaldehyde is not well-documented. Generally, the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This can involve binding to specific proteins, disrupting cellular processes, or inducing certain biochemical reactions .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of a compound’s action.
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding how a drug is processed in the body .
Result of Action
These effects can include changes in cellular function, gene expression, or protein activity .
Action Environment
Environmental factors can include pH, temperature, and the presence of other compounds .
属性
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1469-83-6 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


